molecular formula C21H28O5 B1174409 15-Methoxymkapwanin CAS No. 1309920-99-7

15-Methoxymkapwanin

Cat. No.: B1174409
CAS No.: 1309920-99-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Methoxymkapwanin can be synthesized through various chemical reactions involving the functional groups present in its structure. The α,β-unsaturated ketone in the compound is susceptible to nucleophilic addition reactions, particularly Michael additions, which may allow conjugation with amines or thiols. The electron-rich furan ring can undergo electrophilic aromatic substitution, allowing halogenation, nitration, and sulfonation.

Industrial Production Methods: Industrial production of this compound involves the extraction from the leaf surface exudate of Dodonaea angustifolia. The process includes isolation and purification steps to obtain the compound in high purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

15-Methoxymkapwanin is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

(6aR,7S,8R,10aS)-7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-13-7-10-21-12-25-19(23)15(21)5-4-6-16(21)20(13,2)9-8-14-11-17(24-3)26-18(14)22/h5,11,13,16-17H,4,6-10,12H2,1-3H3/t13-,16-,17?,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRSOQZLIYAURI-QHZMMHQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23COC(=O)C2=CCCC3C1(C)CCC4=CC(OC4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC4=CC(OC4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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